3,5-bis(3-methoxyphenyl)-4-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole
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Overview
Description
3,5-bis(3-methoxyphenyl)-4-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound features a pyrazole core substituted with methoxyphenyl, methyl, and trifluoromethylbenzyl groups, which contribute to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(3-methoxyphenyl)-4-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole typically involves multi-step organic reactions. One common approach is the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under controlled conditions. The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as p-toluenesulfonic acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3,5-bis(3-methoxyphenyl)-4-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The presence of methoxy and trifluoromethyl groups allows for nucleophilic substitution reactions, where these groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3,5-bis(3-methoxyphenyl)-4-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an anti-inflammatory or anticancer agent.
Industry: The compound’s stability and reactivity make it suitable for use in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3,5-bis(3-methoxyphenyl)-4-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
3,5-bis(trifluoromethyl)benzyl modified triazine-based covalent organic frameworks: These compounds share the trifluoromethylbenzyl group and are used in similar applications, such as in lithium-sulfur batteries.
3,5-bis(trifluoromethyl)phenyl isocyanate: This compound is used in chemical derivatization and shares structural similarities with the trifluoromethyl groups.
Uniqueness
The uniqueness of 3,5-bis(3-methoxyphenyl)-4-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole lies in its combination of methoxyphenyl and trifluoromethylbenzyl groups, which impart distinct chemical and biological properties. This combination enhances its reactivity and potential for diverse applications compared to other similar compounds.
Properties
Molecular Formula |
C26H23F3N2O2 |
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Molecular Weight |
452.5 g/mol |
IUPAC Name |
3,5-bis(3-methoxyphenyl)-4-methyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyrazole |
InChI |
InChI=1S/C26H23F3N2O2/c1-17-24(19-8-5-11-22(14-19)32-2)30-31(25(17)20-9-6-12-23(15-20)33-3)16-18-7-4-10-21(13-18)26(27,28)29/h4-15H,16H2,1-3H3 |
InChI Key |
NJXMWJVGQASVEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C2=CC(=CC=C2)OC)CC3=CC(=CC=C3)C(F)(F)F)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
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